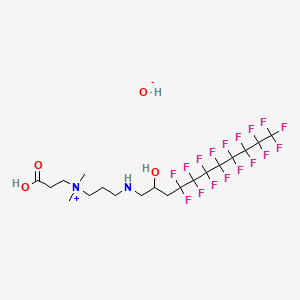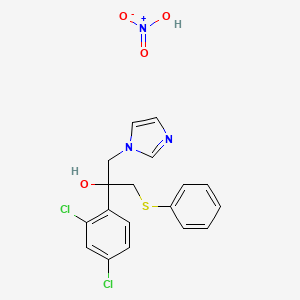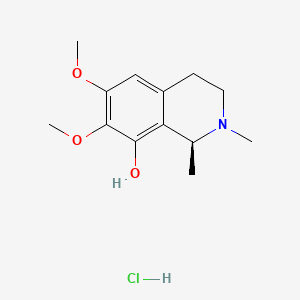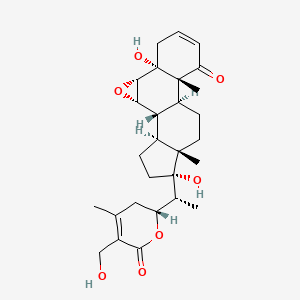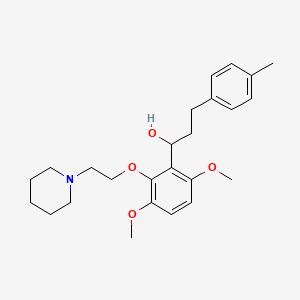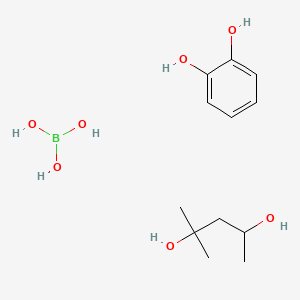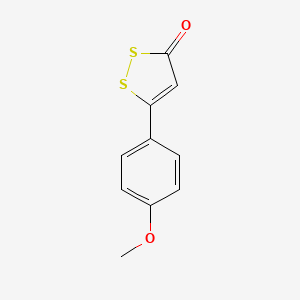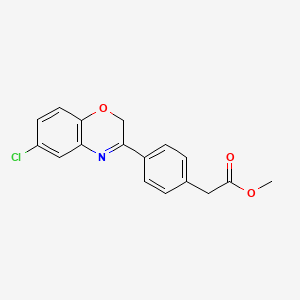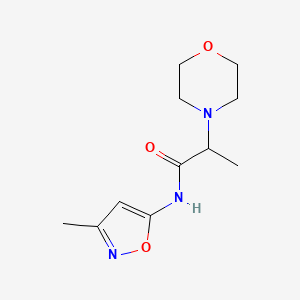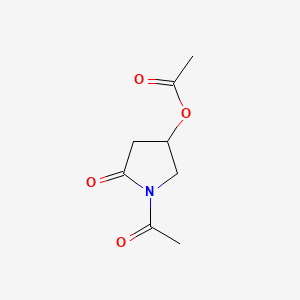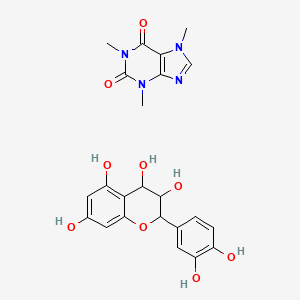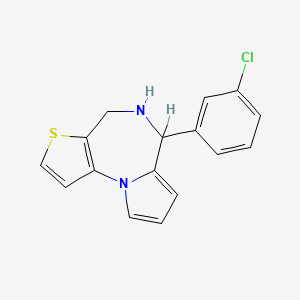
5,6-Dihydro-6-(3-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5,6-Dihydro-6-(3-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a pyrrolo-thieno-diazepine core, which is a fused ring system containing nitrogen, sulfur, and carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5,6-Dihydro-6-(3-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiophenes, and diazepines. Common synthetic routes may involve:
Cyclization reactions: Formation of the fused ring system.
Substitution reactions: Introduction of the 3-chlorophenyl group.
Reduction reactions: To achieve the dihydro form.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysis: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the dihydro form to a fully aromatic system.
Reduction: Reduction reactions could be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions could introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a fully aromatic pyrrolo-thieno-diazepine, while substitution could introduce various functional groups.
科学研究应用
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug development: The compound could be investigated for its potential as a pharmaceutical agent, targeting specific biological pathways.
Industry
Material science: The compound might be used in the development of new materials with unique properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of “5,6-Dihydro-6-(3-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or activating specific enzymes.
Interaction with receptors: Modulating receptor activity in biological systems.
Pathway modulation: Affecting signaling pathways within cells.
相似化合物的比较
Similar Compounds
Pyrrolo-diazepines: Compounds with a similar core structure but different substituents.
Thieno-diazepines: Compounds with a thieno-diazepine core but lacking the pyrrolo ring.
Uniqueness
“5,6-Dihydro-6-(3-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” is unique due to its specific fused ring system and the presence of the 3-chlorophenyl group, which may impart distinct chemical and biological properties.
属性
CAS 编号 |
136334-14-0 |
|---|---|
分子式 |
C16H13ClN2S |
分子量 |
300.8 g/mol |
IUPAC 名称 |
9-(3-chlorophenyl)-5-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene |
InChI |
InChI=1S/C16H13ClN2S/c17-12-4-1-3-11(9-12)16-14-5-2-7-19(14)13-6-8-20-15(13)10-18-16/h1-9,16,18H,10H2 |
InChI 键 |
BFMMSKIJKIAIGN-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CS2)N3C=CC=C3C(N1)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


